molecular formula C19H18N4O2S2 B2575320 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-42-8

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2575320
CAS RN: 392291-42-8
M. Wt: 398.5
InChI Key: UWJAMXKSQILCTO-UHFFFAOYSA-N
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Description

3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Techniques : The compound falls under the category of 1,2,4-thiadiazoles, which can be synthesized by oxidative dimerization of thioamides using various electrophilic reagents, a technique demonstrated by Takikawa et al. (1985) (Takikawa et al., 1985). Such compounds can also be synthesized through microwave-promoted synthesis, as described by Saeed (2009), providing a cleaner, efficient, and faster method (Saeed, 2009).

Biological Activities and Applications

  • Protein-Tyrosine Phosphatase 1B Inhibitors : Compounds similar in structure have been shown to inhibit protein tyrosine phosphatase 1B (PTP-1B), which is important in regulating cellular processes. Navarrete-Vázquez et al. (2012) synthesized similar derivatives and evaluated their inhibitory activity, which could have implications for treating diseases like diabetes (Navarrete-Vázquez et al., 2012).

  • Anticancer Properties : Another significant application is in the field of cancer research. Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold, demonstrating promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

  • Nematocidal Activity : Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, showing good nematocidal activity, indicating potential use in agriculture or pest control (Liu et al., 2022).

Structural and Mechanistic Insights

  • Molecular Docking Studies : The compound's structure allows for molecular docking studies to predict its mechanism of action. Such studies can provide insights into how these compounds interact with biological targets, as demonstrated by Tiwari et al. (2017) (Tiwari et al., 2017).

  • Chemical Reactivity and Interactions : The chemical reactivity of similar thiadiazole compounds has been explored, showing interactions with various reagents and leading to new compounds with potential biological activity, as seen in the studies by Adhami et al. (2012) and Yajima et al. (2014) (Adhami et al., 2012), (Yajima et al., 2014).

properties

IUPAC Name

3-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-6-8-15(9-7-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJAMXKSQILCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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